molecular formula C18H18BrNO B2994199 (4-Bromophenyl)-(4-phenylpiperidin-1-yl)methanone CAS No. 1184407-94-0

(4-Bromophenyl)-(4-phenylpiperidin-1-yl)methanone

Cat. No.: B2994199
CAS No.: 1184407-94-0
M. Wt: 344.252
InChI Key: SHZVAZGKXNPKDK-UHFFFAOYSA-N
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Description

(4-Bromophenyl)-(4-phenylpiperidin-1-yl)methanone is a chemical compound that belongs to the class of organic compounds known as benzophenones. These compounds are characterized by a benzophenone core, which consists of two benzene rings connected by a ketone group. The presence of a bromine atom and a piperidine ring in its structure makes this compound unique and of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)-(4-phenylpiperidin-1-yl)methanone typically involves the reaction of 4-bromobenzoyl chloride with 4-phenylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-Bromobenzoyl chloride+4-PhenylpiperidineThis compound+HCl\text{4-Bromobenzoyl chloride} + \text{4-Phenylpiperidine} \rightarrow \text{this compound} + \text{HCl} 4-Bromobenzoyl chloride+4-Phenylpiperidine→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)-(4-phenylpiperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (4-Bromophenyl)-(4-phenylpiperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions of brominated benzophenones with biological macromolecules. It can also serve as a precursor for the synthesis of biologically active compounds.

Medicine

In medicine, derivatives of this compound have been investigated for their potential pharmacological activities. These derivatives may exhibit properties such as anti-inflammatory, analgesic, or anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its brominated structure can impart flame-retardant properties to materials.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromophenyl)(p-tolyl)methanone
  • (4-Bromophenyl)(3-methoxyphenyl)methanone
  • (4-Bromophenyl)(morpholino)methanone

Uniqueness

Compared to similar compounds, (4-Bromophenyl)-(4-phenylpiperidin-1-yl)methanone is unique due to the presence of the piperidine ring, which can significantly influence its chemical reactivity and biological activity. The combination of the bromine atom and the piperidine ring makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(4-bromophenyl)-(4-phenylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO/c19-17-8-6-16(7-9-17)18(21)20-12-10-15(11-13-20)14-4-2-1-3-5-14/h1-9,15H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZVAZGKXNPKDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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